![molecular formula C12H16N4O3 B2623963 5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946252-93-3](/img/structure/B2623963.png)
5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as MPP+, is a chemical compound that has been widely used in scientific research as a tool to study the mechanisms of Parkinson's disease. MPP+ is a neurotoxin that selectively kills dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animal models.
作用機序
5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ is a neurotoxin that selectively kills dopaminergic neurons in the substantia nigra by inhibiting complex I of the mitochondrial electron transport chain. Complex I is a large protein complex that plays a crucial role in the production of ATP, the energy currency of the cell. 5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ binds to the complex I enzyme and inhibits its activity, leading to a decrease in ATP production and an increase in reactive oxygen species. This ultimately leads to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ has been shown to cause a range of biochemical and physiological effects in animal models of Parkinson's disease. These include the selective loss of dopaminergic neurons in the substantia nigra, the accumulation of reactive oxygen species, oxidative stress, and mitochondrial dysfunction. 5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ also causes behavioral deficits in animal models, including motor impairment and cognitive dysfunction.
実験室実験の利点と制限
5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ has several advantages as a tool for studying Parkinson's disease. It selectively kills dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease. 5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ also causes behavioral deficits in animal models that are similar to those seen in Parkinson's disease patients. However, 5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ also has some limitations. It is a potent neurotoxin that can be hazardous to handle, and its use in animal models raises ethical concerns. Additionally, 5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ does not fully recapitulate the complex pathophysiology of Parkinson's disease, and its use as a model system has limitations.
将来の方向性
There are several future directions for 5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ research. One area of interest is the development of new animal models of Parkinson's disease that better recapitulate the disease's pathophysiology. Another area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as mitochondrial dysfunction and oxidative stress. Additionally, 5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ research could be used to study the mechanisms of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
合成法
5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ can be synthesized by the reaction of 1-methyl-4-phenylpyridinium iodide (5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ iodide) with sodium ethoxide in methanol. The reaction yields 5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ hydroxide, which can be converted to 5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ iodide by the addition of hydroiodic acid. The synthesis of 5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ has been widely used in scientific research as a tool to study the mechanisms of Parkinson's disease. 5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ selectively kills dopaminergic neurons in the substantia nigra by inhibiting complex I of the mitochondrial electron transport chain. This leads to the accumulation of reactive oxygen species and oxidative stress, which ultimately results in neuronal death. 5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ has been used to develop animal models of Parkinson's disease, which have been used to study the disease's pathophysiology and to test potential treatments.
特性
IUPAC Name |
5-(2-methoxyethylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-15-10-9(11(17)16(2)12(15)18)8(4-5-14-10)13-6-7-19-3/h4-5H,6-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHKVSWMYKTJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2623881.png)
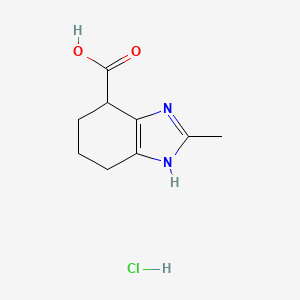

![N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2623886.png)
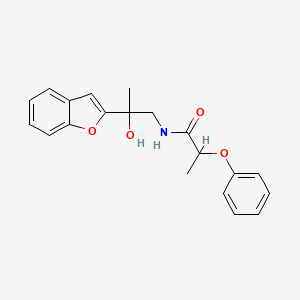
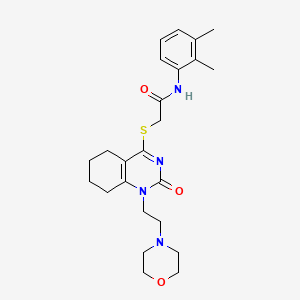
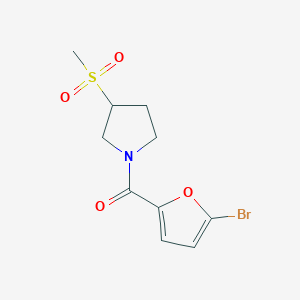
![N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide](/img/structure/B2623892.png)
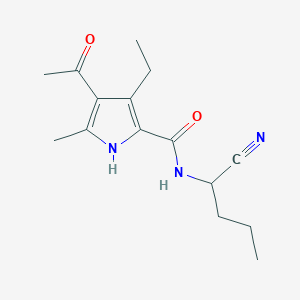

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methylbenzoate](/img/structure/B2623896.png)
![3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2623898.png)
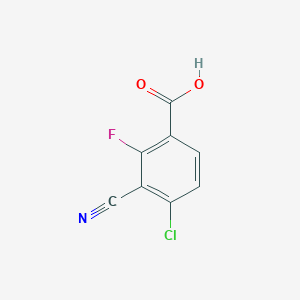
![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2623900.png)